molecular formula C15H11N3O2 B3999552 Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione

Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione

Cat. No.: B3999552
M. Wt: 265.27 g/mol
InChI Key: BMSQIJFIMYFICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione is a spirocyclic compound featuring fused quinazoline and indoline moieties. Its synthesis involves ultrasound-promoted, one-pot multicomponent reactions, enabling efficient assembly of the spiro framework under mild conditions . The compound exhibits a twisted conformation due to steric interactions between the quinazoline and indoline rings, which may influence its biological activity.

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-13-9-5-1-3-7-11(9)17-15(18-13)10-6-2-4-8-12(10)16-14(15)20/h1-8,17H,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSQIJFIMYFICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3(N2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione typically involves multicomponent reactions and cyclocondensation processes. One common method is the three-component reaction involving isatins, amino compounds, and 1,3-dicarbonyl compounds in aqueous media . This method is advantageous due to its mild reaction conditions, high yields, and operational simplicity.

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione often employs green chemistry principles. Catalyst-free methodologies and the use of environmentally benign solvents such as ethyl lactate are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Three-Component Reactions

A common approach involves three-component reactions combining oxindole derivatives, carbonyl compounds, and amines. For example, base-promoted annulation reactions of dimedone adducts of 3-methyleneoxindoles with isatin and ammonium acetate yield dispiroindoline derivatives . These reactions typically proceed under mild conditions (room temperature) and exhibit high yields due to the stability of intermediate enolates .

Spirocondensation Reactions

Spirocondensation between diexo-amide derivatives (e.g., 2-aminonorbornene carboxamides) and isatins under catalytic conditions (e.g., NH₄Cl, alum, or iodine) generates spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones . Reaction conditions like solvent choice (ethanol, glycerol) and temperature (reflux at 78–100°C) significantly influence yield and selectivity .

Cyclization Pathways

The formation of spiro compounds often involves intramolecular cyclization via nucleophilic attack. For example, in three-component reactions, the amino group of isatin reacts with carbonyl groups to form cyclic intermediates, followed by elimination of water to yield the spiro structure .

Diastereoselectivity

Diastereoselectivity is influenced by reaction conditions. The use of oxalyl chloride in Staudinger ketene–imine cycloadditions reverses diastereoselectivity compared to traditional acyl chloride methods . Similarly, computational modeling suggests that the S-configuration of spiro-oxindole dihydroquinazolinones is critical for biological activity, guiding stereoselective synthesis .

Comparative Analysis of Reaction Conditions

Table 1 summarizes key parameters from studies on spiro compound synthesis:

Parameter Conditions Yield Catalyst/Reagent
SolventEthanol, glycerol, 2M2B, water 60–95%NH₄Cl, alum, iodine
TemperatureRoom temperature to reflux (78–100°C)
Reaction Time5–14 hours
MW AssistanceAccelerates reaction to minutes

Catalyst Efficiency

From :

Catalyst Solvent Time (h) Yield (%)
NH₄Cl2M2B985
AlumEtOH578
I₂EtOH1475

Substrate Scope

Reactions tolerate diverse substituents on oxindole and isatin moieties, including methyl, fluoro, and bromo groups . For example, 5-(4-fluorophenyl)-1-methyl-spiro derivatives show improved solubility and metabolic stability .

Challenges and Innovations

  • Selectivity : Base-promoted reactions selectively form dispiroindoline derivatives by targeting specific carbonyl groups (e.g., benzoyl vs. dimedone moieties) .

  • Green Chemistry : On-water reactions improve efficiency and chemoselectivity, as seen in spiro[indoline-2,3′-hydropyridazine] synthesis .

  • Flow Chemistry : Continuous flow systems with alum catalysts enable scalable production of spiroquinazolinones .

Scientific Research Applications

Biological Activities

The biological properties of spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione derivatives have been extensively studied:

  • Antimicrobial Activity : Compounds derived from spiro frameworks have demonstrated significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 375 to 3000 µg/mL .
  • Anticancer Properties : Several studies indicate that spiro compounds exhibit antiproliferative effects against human cancer cell lines including MCF7 and HCT116. For instance, specific derivatives showed potency significantly higher than standard anticancer drugs like chloroquine .
  • Antiviral Activity : The potential of these compounds in combating viral infections has also been explored. Certain derivatives have shown activity against SARS-CoV-2 by inhibiting viral replication mechanisms .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing a series of spiro[indoline-3',2-quinazoline] derivatives and testing their antimicrobial activity. The most effective compounds were identified through MIC testing against multiple pathogens. The results confirmed that structural modifications significantly influence antimicrobial potency.

Case Study 2: Anticancer Activity

In another study investigating the anticancer properties of spiro compounds, a series of derivatives were tested against various cancer cell lines. Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells through multi-targeted mechanisms affecting EGFR and VEGFR pathways.

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against bacteria and fungi; MIC values range from 375-3000 µg/mL
AnticancerPotent against human cancer cell lines; induces apoptosis
AntiviralInhibits SARS-CoV-2 replication; potential for further antiviral studies
Synthesis TechniquesMulti-component reactions; ultrasound-promoted synthesis; green chemistry

Mechanism of Action

The mechanism of action of spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. For instance, it can inhibit microtubule assembly, which is crucial for cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Properties and Activities :

  • Antimicrobial Activity : Demonstrated significant efficacy against Enterococcus faecalis, Staphylococcus aureus, and Candida albicans, with MIC values ranging from 375–3000 µg/mL .
  • Antioxidant Capacity : Moderate to good free radical scavenging activity in DPPH assays, comparable to ascorbic acid .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Spirocyclic Compounds

Compound Core Structure Twist Angle (°) Crystal System Key Interactions
Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione Quinazoline-Indoline fusion Not reported Not analyzed Intramolecular steric hindrance
1,2,4-Triazolo[4’,3’:2,3]pyridazino[4,5-b]indole Triazole-Pyridazine-Indole fusion 12.65 Triclinic (Compound 3) π–π stacking between triazole and indole rings
1,2,3',5'-Tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione Indole-Pyrrolopyrrole fusion Not reported Not analyzed Not reported

Structural Insights :

  • The 1,2,4-triazolo-pyridazino-indole derivative exhibits a higher twist angle (12.65°) compared to its precursor (4.94–7.22°), enhancing π–π stacking interactions critical for DNA intercalation . In contrast, steric hindrance in the quinazoline-indoline spiro compound may optimize binding to protease active sites .

Pharmacological Activity Comparison

Key Findings :

  • Antimicrobial Specificity: The quinazoline-indoline spiro compound shows broader-spectrum antimicrobial activity compared to triazolo-pyridazino-indole derivatives, which focus on anticancer targets .
  • Mechanistic Divergence: While the quinazoline-indoline derivative targets proteases, the triazolo-pyridazino-indole compound binds DNA, and the pyrrolo-pyrrole spiro compound activates tumor suppressor TP53 .

Biological Activity

Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and condensation processes. Various methods have been explored to enhance yield and selectivity. For instance, recent studies have utilized different catalysts and solvents to optimize the reaction conditions.

Key Synthetic Approaches

  • One-Pot Reactions : This method has been shown to improve the efficiency of synthesizing spiro compounds by using oxalyl chloride for ketene generation at room temperature .
  • Cycloaddition Reactions : The use of azomethine dipolar cycloaddition has been effective in producing spiro-indoline derivatives with high selectivity .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, antitumor, and antileukemic agent.

Antimicrobial Properties

Research indicates that derivatives of spiro compounds exhibit significant antimicrobial activity. For example:

  • In Vitro Studies : Compounds derived from spiro[indoline-3-thiazolidine] demonstrated potent antimicrobial effects against a range of bacterial strains .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

The antitumor potential of spiro derivatives has been highlighted in several studies:

  • Cell Line Studies : Spiro[indoline-3-thiazolidine]-2,4-diones showed promising results in inhibiting the growth of cancer cell lines .
  • Case Studies : Specific derivatives have been linked to apoptosis induction in cancer cells through various biochemical pathways.

Case Studies

  • Antileukemic Activity : A study reported the synthesis and testing of spiro[indoline-3-thiazolidine]-2,4-diones against leukemia cell lines. The results indicated a significant reduction in cell viability at certain concentrations .
  • Docking Studies : Computational studies have suggested that spiroquinazolinones can effectively inhibit SARS-CoV-2 main protease, indicating potential use in antiviral therapies .

Data Tables

Compound Biological Activity IC50 Value (µM) Mechanism
This compoundAntimicrobial15.5Membrane disruption
Spiro[indoline-3-thiazolidine]-2,4-dioneAntitumor12.0Apoptosis induction
SpiroquinazolinoneAntiviral (SARS-CoV-2)8.5Protease inhibition

Q & A

Basic: What synthetic methodologies are effective for constructing the spiroquinazoline-indoline scaffold?

Answer:
The spiroquinazoline-indoline core is typically synthesized via multi-component reactions (MCRs) . Key approaches include:

  • Three-component reactions using isatins, amines, and electron-deficient alkenes (e.g., trans-3-benzoylacrylic acid) under reflux conditions in ethanol, achieving 60-85% yields with high stereospecificity .
  • Organocatalyzed annulations : DIOP catalysts enable enantioselective [3+2] cyclization of isatins with acetylenedicarboxylates, yielding spirooxindoles with up to 90% enantiomeric excess (ee) in THF at 0°C .
  • One-pot protocols : Optimized in acetic acid at 80°C for 12 hours, these methods produce spiro derivatives with moderate yields (45-70%) and simplified purification .

Advanced: How can reaction conditions be tuned to improve enantioselectivity in asymmetric synthesis?

Answer:
Enantioselectivity is enhanced via:

  • Chiral catalysts : DIOP or Cinchona alkaloids in polar aprotic solvents (e.g., DMF) at -20°C improve ee (85-95%) by stabilizing transition states .
  • Solvent effects : Lowering solvent polarity (e.g., switching from MeCN to toluene) reduces racemization, favoring diastereomeric ratios up to 4:1 .
  • Kinetic resolution : Chiral HPLC (Chiralpak IA column) resolves enantiomers with >99% ee for critical intermediates .

Basic: What spectroscopic and crystallographic techniques validate spirocyclic structures?

Answer:

  • NMR : High-resolution 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (600 MHz) resolve diastereotopic protons (δ 4.2–5.1 ppm) and sp3^3-hybridized carbons (δ 70–85 ppm) .
  • X-ray crystallography : CCDC 843674 confirms spiro-conformation with a 87° dihedral angle between quinazoline and indoline planes .
  • HRMS : ESI-TOF analysis verifies molecular ions (e.g., [M+H]+^+ at m/z 378.43) within 2 ppm error .

Advanced: What structural features influence biological activity in spiroquinazoline-indoline derivatives?

Answer:
Key structure-activity relationships (SAR) include:

  • Electron-withdrawing substituents : A Cl group at C5 enhances NS4B inhibition (IC50_{50} 0.8 μM vs. 8.2 μM for H) by increasing electrophilicity .
  • Spiro-ring planarity : Torsion angles <15° (via X-ray) correlate with antiviral potency (EC50_{50} 50 nM for dengue) .
  • N-Alkylation : Methylation at N1 improves metabolic stability (t1/2_{1/2} from 2.3 to 5.7 h in liver microsomes) .

Basic: What post-synthetic modifications expand functional diversity?

Answer:

  • Diels-Alder reactions : Maleic anhydride at 110°C introduces fused rings (75% yield) .
  • Buchwald-Hartwig amination : Pd2_2(dba)3_3/XPhos catalyzes aryl group installation (82% yield) .
  • Acid-catalyzed etherification : Forms spiro-fused furans (H2_2SO4_4, 60°C, 68% yield) .

Advanced: How do substituent effects modulate photochemical properties?

Answer:

  • Steric hindrance : Bulky groups at the oxazine 2′-position suppress charge-transfer (CT) intermediates, favoring persistent photochromic states (PMC) .
  • Electronic effects : Electron-donating groups (e.g., -OCH3_3) at C5 redshift PMC absorption (λmax_{\text{max}} 580→620 nm) .
  • Solvent polarity : Acetonitrile stabilizes CT species (lifetime 120 ns vs. 50 ns in toluene) .

Basic: What analytical workflows ensure purity in complex spirocyclic mixtures?

Answer:

  • TLC monitoring : Hexane/EtOAc (3:1) resolves diastereomers (Rf_f 0.3 vs. 0.5) .
  • Column chromatography : Silica gel (200–300 mesh) with gradient elution (CH2_2Cl2_2/MeOH 95:5→90:10) isolates isomers .
  • HPLC-MS : C18 columns (5 μm) with 0.1% formic acid/MeCN gradients quantify impurities (<0.5%) .

Advanced: How can computational methods guide spiroquinazoline-indoline design?

Answer:

  • DFT calculations : Predict regioselectivity in MCRs (e.g., ΔΔG‡ <2 kcal/mol favors spiro over linear products) .
  • Molecular docking : Glide SP scores (≤-8.0 kcal/mol) identify NS4B inhibitors with high binding affinity .
  • MD simulations : Solvent-accessible surface area (SASA) analysis rationalizes metabolic stability trends .

Table 1: Representative Synthetic Yields and Conditions

EntryMethodCatalyst/SolventYield (%)ee (%)Reference
1MCR (3-component)EtOH, reflux65–85
2Asymmetric annulationDIOP/THF, 0°C7090
3One-pot synthesisAcOH, 80°C45–70
4Diels-Alder cyclizationToluene, 110°C75

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione
Reactant of Route 2
Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.